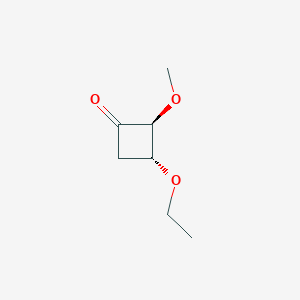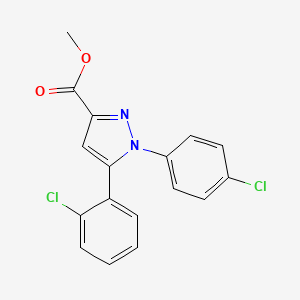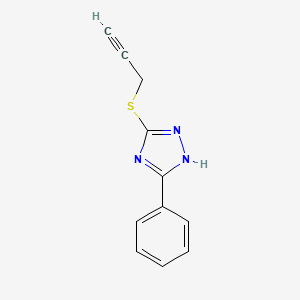
5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole is a useful research compound. Its molecular formula is C11H9N3S and its molecular weight is 215.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Iodocyclization and Synthesis
- 5-Phenyl-3-prop-2-ynylthio-1H-1,2,4-triazole derivatives undergo a novel iodocyclization reaction, leading to the synthesis of various six- and five-membered compounds with potential applications in material science and pharmaceuticals (Rode et al., 2015).
Anticonvulsant and Antispastic Potential
- Certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles exhibit selective antagonism of strychnine-induced convulsions, suggesting their potential use as anticonvulsant and antispastic agents (Kane et al., 1994).
Quantum Mechanical and Biological Studies
- Anastrozole-based triazole analogues exhibit significant nonlinear optical, electronic, and biological properties, implying their usefulness in diverse applications like photodynamic therapy and enzyme inhibition (Al-Otaibi et al., 2020).
Cancer Research
- 1,2,4-Triazole derivatives bearing hydrazone moiety show significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Šermukšnytė et al., 2022).
Antioxidant and Antimicrobial Evaluation
- Some 1,2,4-triazole derivatives demonstrate notable antioxidant and slight antimicrobial activity, which could be explored for medical and agricultural applications (Baytas et al., 2012).
Physicochemical Properties and Biological Activity
- Various synthesized 1,2,4-triazole derivatives show promise for use as pesticides and medicinal drugs due to their inherent biological activities (Suhak et al., 2018).
Mechanism of Action
Target of Action
1,2,4-triazole derivatives have been reported to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s known that 1,2,4-triazoles can interact with their targets through hydrogen-bonding and dipole interactions .
Biochemical Pathways
1,2,4-triazole derivatives are known to be involved in a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
1,2,4-triazole derivatives have shown a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Properties
IUPAC Name |
5-phenyl-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-2-8-15-11-12-10(13-14-11)9-6-4-3-5-7-9/h1,3-7H,8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHUXKIPLRPJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)
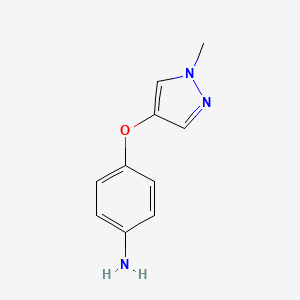
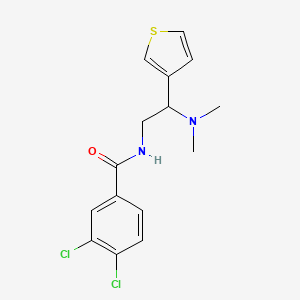
![Ethyl 1-[(4-{[(4-bromophenyl)amino]carbonyl}-2-oxopiperazin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B2483284.png)
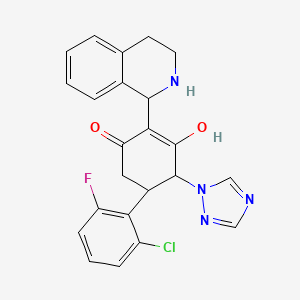
methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)
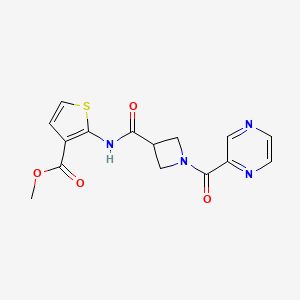
![1-(Azepan-1-yl)-2-{4-[(2-chloro-6-methylpyridin-3-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2483289.png)
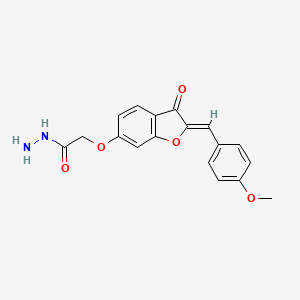
![methyl 3-[6-(2-methoxyethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2483292.png)
![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,6-dimethoxybenzamide](/img/structure/B2483296.png)
